An In-depth Technical Guide to the Chemical Properties of 3-Hydrazinoquinoxalin-2-ol
An In-depth Technical Guide to the Chemical Properties of 3-Hydrazinoquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-1H-quinoxalin-2-one). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of various biologically active molecules, including antimicrobials and anticancer agents.[1][2] This document consolidates essential data to support ongoing research and development in medicinal chemistry.
Chemical and Physical Properties
3-Hydrazinoquinoxalin-2-ol is a quinoxaline derivative characterized by a hydrazine group at the 3-position and a hydroxyl group at the 2-position, existing in tautomeric equilibrium with its quinoxalinone form. The fundamental properties of this compound are summarized below, based on computed data from comprehensive chemical databases.[3]
Table 1: Summary of Chemical and Physical Properties [3]
| Property | Value | Source |
| IUPAC Name | 3-hydrazinyl-1H-quinoxalin-2-one | PubChem (CID 693318) |
| CAS Number | 31595-63-8 | PubChem (CID 693318) |
| Molecular Formula | C₈H₈N₄O | PubChem (CID 693318) |
| Molecular Weight | 176.18 g/mol | PubChem (CID 693318) |
| Exact Mass | 176.06981089 Da | PubChem (CID 693318) |
| Synonyms | 3-hydrazinoquinoxalin-2-ol, 3-hydrazinylquinoxalin-2-ol, 3-hydrazinoquinoxalin-2(1H)-one | PubChem (CID 693318) |
| XLogP3 | 0.3 | PubChem (CID 693318) |
| Hydrogen Bond Donors | 3 | PubChem (CID 693318) |
| Hydrogen Bond Acceptors | 4 | PubChem (CID 693318) |
| Rotatable Bond Count | 1 | PubChem (CID 693318) |
| Topological Polar Surface Area | 79.5 Ų | PubChem (CID 693318) |
Spectral Data
Detailed experimental spectral data for the parent 3-Hydrazinoquinoxalin-2-ol is limited in publicly available literature. However, extensive characterization has been performed on its derivatives. The data from these derivatives, particularly from IR and NMR spectroscopy, provide valuable insights into the structural features of the core quinoxaline ring.
Table 2: Summary of Spectral Data for 3-Hydrazinoquinoxalin-2-ol and its Derivatives
| Spectral Method | Key Findings for Derivatives | Source |
| Mass Spectrometry (MS) | For a morpholinosulfonyl derivative, the mass spectrum showed a molecular ion peak at m/z = 325, confirming its molecular formula.[4] For other derivatives, characteristic fragmentation patterns are used for identification.[5] | [4][5] |
| Infrared (IR) Spectroscopy | For a hydrazone derivative, characteristic bands appear at ν(max) = 3320–3304 cm⁻¹ (2xNH), 1677–1671 cm⁻¹ (C=O), and 1620–1615 cm⁻¹ (C=N).[6] | [6][7] |
| Nuclear Magnetic Resonance (¹H-NMR) | In a hydrazone derivative, the disappearance of the NH₂ signal (initially at δH = 4.53 ppm in the parent hydrazino compound) and the appearance of an azomethine proton (HC=N) signal between δH = 8.73–8.40 ppm confirms the reaction. Aromatic protons of the quinoxalinone core typically appear at δH = 8.40–7.00 ppm.[6] | [6][7] |
| Carbon-13 NMR (¹³C-NMR) | For derivatives, signals for key carbons are observed in the ranges of 158.44–151.23 ppm (C=O), 149.25–146.16 ppm (C=N), and 146.48–144.40 ppm (HC=N).[6] | [4][6] |
Experimental Protocols
The synthesis of 3-hydrazinoquinoxalin-2-ol and its derivatives is a key step for further biological evaluation. Below are representative experimental protocols for synthesis and antimicrobial screening.
This protocol is adapted from the synthesis of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, which serves as a general method for preparing the core structure from a dione precursor.[4]
Objective: To synthesize a 3-hydrazinoquinoxalin-2-one derivative via hydrazinolysis.
Materials:
-
6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (starting material, 1 mmol)
-
Ethanol (EtOH, 5 mL)
-
Hydrazine hydrate (80%, 5 mL)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve the dihydroquinoxaline-2,3-dione derivative (1 mmol) in ethanol (5 mL).
-
Add hydrazine hydrate (80%, 5 mL) dropwise to the solution while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Crystallize the crude product from ethanol to yield the purified 3-hydrazinyl-quinoxalin-2(1H)-one derivative.[4]
This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of synthesized quinoxaline compounds.[8][9]
Objective: To determine the antimicrobial efficacy of a test compound against selected bacterial and fungal strains.
Materials:
-
Test compound (e.g., 3-Hydrazinoquinoxalin-2-ol derivative) dissolved in DMSO (e.g., 10 mg/mL).
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs.
-
Sterile 6 mm paper discs.
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
-
Appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile petri plates and incubator.
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri plates.
-
Inoculation: Seed the agar plates with 0.2 mL of the broth culture of the specific microorganism.
-
Disc Impregnation: Impregnate sterile paper discs (6 mm) with a defined volume (e.g., 5 µL) of the test compound solution to achieve a specific concentration (e.g., 50 µ g/disc ).
-
Disc Placement: Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the surface of the seeded agar plates.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 22-25°C for 48 hours.[8][9]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Biological Activity and Potential Applications
The quinoxaline scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2] Derivatives of 3-Hydrazinoquinoxalin-2-ol have been primarily investigated for their antimicrobial properties.
-
Antibacterial and Antifungal Activity: Numerous studies have demonstrated that derivatives synthesized from 3-hydrazinoquinoxalines exhibit significant activity against various pathogens.[10] For instance, certain hydrazono-pentanone derivatives showed remarkable activity against Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[10] The core hydrazine group serves as a versatile handle for creating diverse libraries of compounds, such as hydrazones, pyrazoles, and triazoles, which are then screened for biological efficacy.[4][10]
-
Mechanism of Action: While the specific signaling pathways for 3-Hydrazinoquinoxalin-2-ol are not fully elucidated, quinoxaline derivatives are known to act through several mechanisms. These include the bioreductive activation to form reactive oxygen species (ROS) that damage DNA, and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby halting DNA replication.[11]
-
Drug Development Potential: The synthetic tractability of the hydrazino group allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on the quinoxaline ring and the hydrazone moiety, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds, making them promising leads for the development of new antimicrobial drugs.[1][4]
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. 3-Hydrazinylquinoxalin-2-ol | C8H8N4O | CID 693318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
